molecular formula C5H10Cl3N3 B2688076 (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 1820648-72-3

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B2688076
CAS No.: 1820648-72-3
M. Wt: 218.51
InChI Key: PUKDODYQPNTAMY-UHFFFAOYSA-N
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Description

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the chlorination of 1-methylimidazole followed by amination. One common method includes:

    Chlorination: 1-methylimidazole is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position of the imidazole ring.

    Amination: The resulting 5-chloro-1-methylimidazole is then treated with formaldehyde and ammonium chloride to introduce the methanamine group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxides.

Scientific Research Applications

Chemistry

In chemistry, (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can be modified to create analogs with improved biological activity, targeting specific enzymes or receptors.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives may serve as catalysts or intermediates in various chemical processes.

Mechanism of Action

The mechanism by which (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the methanamine group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-chloro-1H-benzimidazol-2-yl)methanamine dihydrochloride: Similar structure but with a benzimidazole ring.

    (1-Methyl-1H-imidazol-2-yl)methanamine: Lacks the chlorine atom at the 5-position.

Uniqueness

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to the presence of both the chlorine atom and the methanamine group, which confer distinct chemical properties and reactivity

By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.

Properties

IUPAC Name

(5-chloro-1-methylimidazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.2ClH/c1-9-4(6)3-8-5(9)2-7;;/h3H,2,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKDODYQPNTAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820648-72-3
Record name (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
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